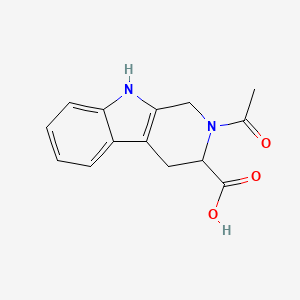

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid” is a biochemical used for proteomics research . It has a molecular weight of 258.27 and a molecular formula of C14H14N2O3 . It is a member of the class of beta-carbolines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid” include a molecular weight of 258.27 and a molecular formula of C14H14N2O3 .Applications De Recherche Scientifique

Identification in Foodstuffs and Biological Samples

Research has identified tetrahydro-beta-carboline-3-carboxylic acids in various foodstuffs, human urine, and human milk, suggesting their widespread presence in the environment and potential endogenous synthesis in humans. These compounds, including 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA) and tetrahydro-beta-carboline-3-carboxylic acid (TCCA), are precursors to mutagenic N-nitroso compounds. Their detection in fermented products indicates they may be produced through fermentation or by condensation of tryptophan and acetaldehyde. This study provides insights into the occurrence and potential biosynthesis pathways of these compounds in humans and plants (Adachi et al., 1991).

Neurochemical and Pharmacological Actions

Beta-carbolines, including tetrahydro-beta-carbolines and their fully aromatic counterparts, have been studied for their ability to bind to benzodiazepine receptors in the brain. The research highlighted the importance of substituents at the 3-position for in vitro potency, with carbonyl-containing substituents enhancing binding affinity. This study contributes to our understanding of the neurochemical and pharmacological profiles of beta-carbolines and their potential therapeutic applications (Cain et al., 1982).

Chemical Synthesis and Characterization

The synthesis and characterization of beta-carboline derivatives have been extensively studied. Techniques such as ultrasound-promoted amide coupling and palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives have been developed to synthesize biologically important beta-carboline derivatives. These methods highlight the versatility and efficiency of modern synthetic approaches in producing compounds of interest for further biological and pharmacological studies (Sharma et al., 2017; Shabashov & Daugulis, 2010).

Antioxidant Properties

Tetrahydro-beta-carboline alkaloids found in fruits and fruit juices have been investigated for their antioxidant and radical scavenger activities. These compounds, occurring at microg/g levels, exhibit distinct profiles depending on the type of fruit or juice, suggesting a potential dietary source of antioxidants. Their ability to act as antioxidants and free radical scavengers, compared with ascorbic acid and Trolox, points to their possible contributions to the antioxidant effects observed in fruit products containing these compounds (Herraiz & Galisteo, 2003).

Safety And Hazards

Propriétés

IUPAC Name |

2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOYXYPGWILLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2687577.png)

![ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2687581.png)

![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2687591.png)

![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2687592.png)

![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2687594.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2687597.png)